2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl-
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Overview
Description
2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- is an organic compound with a complex structure that includes a cyclohexenone ring, a naphthalene moiety, and a methoxy group
Scientific Research Applications
2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s structurally similar to naproxen , a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
COX inhibitors work by blocking the COX enzymes, thereby reducing the production of prostaglandins and subsequently decreasing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential role as a COX inhibitor . By inhibiting COX enzymes, it would prevent the conversion of arachidonic acid to prostaglandins, thromboxanes, and prostacyclins . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, assuming it acts similarly to Naproxen . By inhibiting the production of prostaglandins, it could potentially decrease the inflammatory response and alleviate pain .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a naphthalene derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the cyclohexenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-one, 2-(6-methoxy-2-naphthalenyl)-3,5-dimethyl-
- 2-Cyclohexen-1-one, 2-(6-methoxy-2-naphthalenyl)-3-methyl-
Uniqueness
2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- is unique due to its specific structural features, such as the position of the methoxy group and the methyl group on the cyclohexenone ring. These structural differences can lead to variations in chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)-3-methylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-12-7-16(10-17(19)8-12)14-3-4-15-11-18(20-2)6-5-13(15)9-14/h3-6,8-9,11,16H,7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWOUMFNVRFNNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343272-51-5 |
Source
|
Record name | 5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone, (5RS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(6-METHOXYNAPHTHALEN-2-YL)-3-METHYLCYCLOHEX-2-ENONE, (5RS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O962DZ1Q5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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